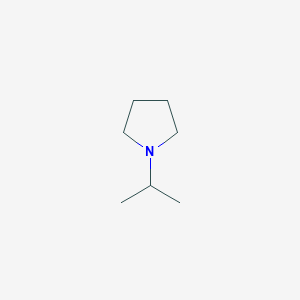
1-Isopropylpyrrolidine
Descripción general
Descripción
1-Isopropylpyrrolidine is a chemical compound with the molecular formula C7H15N . It is a type of pyrrolidine, which is a class of organic compounds containing a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
Pyrrolidines, including 1-Isopropylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 1-Isopropylpyrrolidine includes a five-membered ring with four carbon atoms and one nitrogen atom . The molecular weight is 113.20 g/mol . The InChIKey of 1-Isopropylpyrrolidine is YQOPNAOQGQSUHF-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrolidine derivatives, including 1-Isopropylpyrrolidine, have been reported to have various biological activities . The nucleophilic reactivities of these compounds correlate only poorly with their Brønsted basicities .
Physical And Chemical Properties Analysis
1-Isopropylpyrrolidine has a molecular weight of 113.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass is 113.120449483 g/mol .
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
1-Isopropylpyrrolidine serves as a versatile scaffold in drug discovery due to its pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure is widely used by medicinal chemists to create compounds for treating human diseases . The pyrrolidine ring’s non-planarity and stereogenicity of carbons allow for diverse biological activity profiles in drug candidates .
Antiviral Therapy
In antiviral therapy, 1-Isopropylpyrrolidine derivatives have been utilized to synthesize nucleoside analogs that inhibit viral reverse transcriptases. These analogs are crucial in the treatment of viral infections, including HIV, and serve as a foundation for developing new antiviral drugs .
Anticancer Therapy
Similar to its role in antiviral therapy, 1-Isopropylpyrrolidine-based nucleoside analogs are used in anticancer therapy. They work by inhibiting mammalian DNA polymerases, thereby interfering with the replication of cancer cells and offering a pathway for novel anticancer treatments .
Green Chemistry
1-Isopropylpyrrolidine has applications in green chemistry, particularly in the synthesis of high-performance polymers. It is used as a reaction medium in the form of ionic liquid/zwitterion, contributing to environmentally friendly and functional polymer materials .
Synthetic Chemistry
In synthetic chemistry, 1-Isopropylpyrrolidine is involved in the synthesis of complex molecules, such as lanthanide–tetrapyrrole complexes. These complexes have applications in photodynamic therapy and bioimaging due to their ability to generate singlet oxygen .
Bioactive Compounds
The pyrrolidine ring, which includes 1-Isopropylpyrrolidine, is a common feature in bioactive molecules with target selectivity. It contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space, leading to the development of novel biologically active compounds .
Direcciones Futuras
Pyrrolidine derivatives, including 1-Isopropylpyrrolidine, have sparked the interest of researchers to create novel synthetic molecules with minimal side effects and drawbacks . Future directions of strategies for developing pyrrolidine compounds suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .
Mecanismo De Acción
Target of Action
1-Isopropylpyrrolidine, a derivative of pyrrolidine, is a nitrogen-containing heterocycle . For instance, a photoaffinity probe based on a pyrrolidine lead compound was used to identify liver x receptor b (LXRb) as a target in human astrocytoma CCF-STTG1 cells .
Mode of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The stereospecific orientation of these compounds can change their binding mode, leading to different biological profiles .
Biochemical Pathways
Isoprenoids, which include pyrrolidine derivatives, are biosynthesized from isoprenyl diphosphate units. These units are generated by two distinctive biosynthetic pathways: the mevalonate pathway and the methylerthritol 4-phosphate pathway
Pharmacokinetics
The physicochemical parameters of pyrrolidine, such as its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring, suggest that it may have favorable pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that they may have a range of molecular and cellular effects .
Propiedades
IUPAC Name |
1-propan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)8-5-3-4-6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOPNAOQGQSUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497264 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpyrrolidine | |
CAS RN |
17544-07-9 | |
| Record name | 1-(Propan-2-yl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Isopropylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the general structure of these compounds and how does it relate to their herbicidal activity?
A1: The research focuses on a series of 3-[(substituted phenyl)(hydroxy)methylene]-1-isopropylpyrrolidine-2,4-dione derivatives. These compounds share a core 1-isopropylpyrrolidine-2,4-dione ring system with a (substituted phenyl)(hydroxy)methylene group at the 3-position. While the exact mechanism of action is not elucidated in these studies, the presence of the enol group, often involved in intramolecular hydrogen bonding with a neighboring keto oxygen atom [, , , , ], might be crucial for their herbicidal activity.
Q2: Are there any structural features that seem particularly important for activity?
A2: While all the studied compounds exhibit herbicidal potential, the nature and position of substituents on the phenyl ring appear to influence their efficacy. For instance, the dihedral angle between the phenyl and pyrrolidine rings, influenced by the substituents, varies significantly among the compounds, ranging from 11.09° in (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione [] to 62.02° in (Z)-3-[Hydroxy(2,4-dimethoxyphenyl)methylene]-1-isopropylpyrrolidine-2,4-dione []. This suggests that the spatial orientation of the phenyl ring relative to the core structure might play a role in target interaction and, consequently, herbicidal activity.
Q3: What analytical techniques were used to characterize these compounds?
A3: The primary technique used for structural characterization in these studies is single-crystal X-ray diffraction. This method provides detailed information about the three-dimensional structure, bond lengths, bond angles, and dihedral angles within the molecule, which are crucial for understanding structure-activity relationships.
Q4: Have these compounds been tested in biological systems to confirm their herbicidal activity?
A4: While the papers primarily focus on the synthesis and structural characterization of these 1-isopropylpyrrolidine-2,4-dione derivatives, they are repeatedly described as "potent herbicides" or "potential herbicides" [, , , , ]. This strongly suggests that preliminary herbicidal activity data likely exists, though not presented in these specific publications. Further research exploring in vitro and in vivo studies is needed to validate these claims and elucidate the specific mechanisms of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



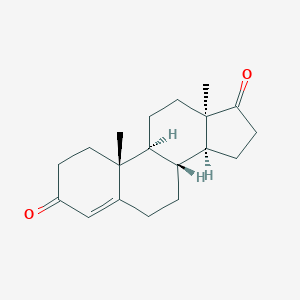

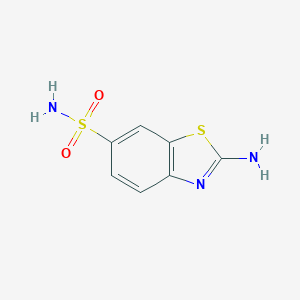

![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
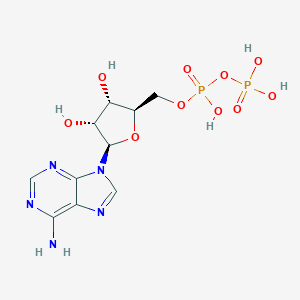
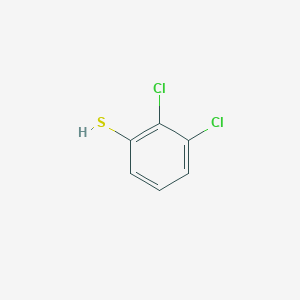
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
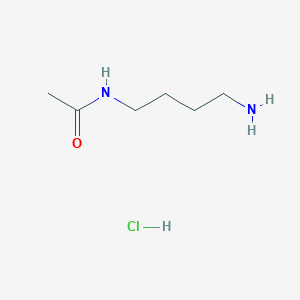
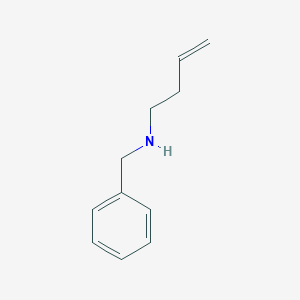
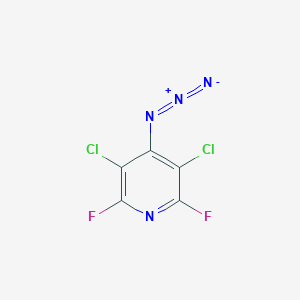

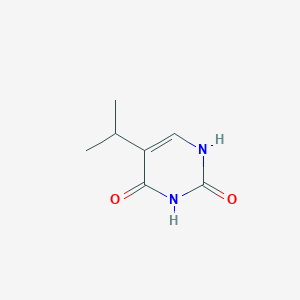
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)